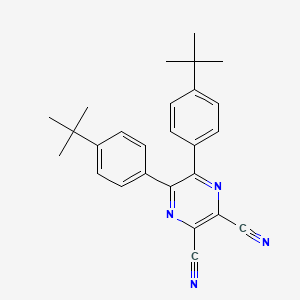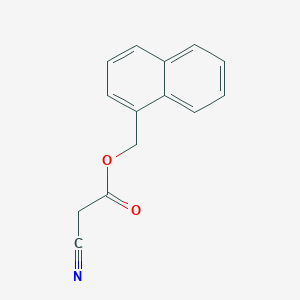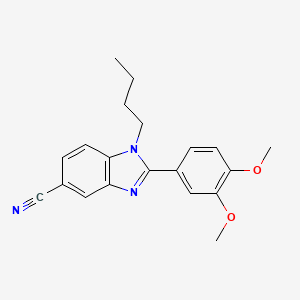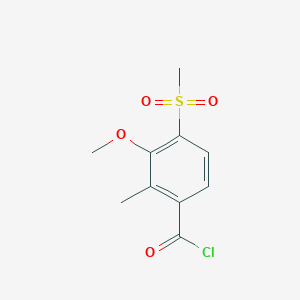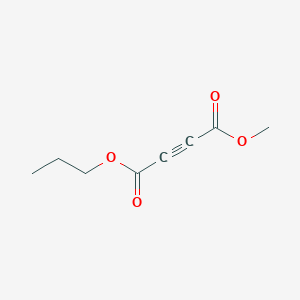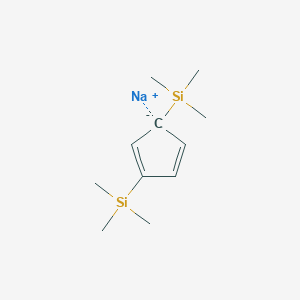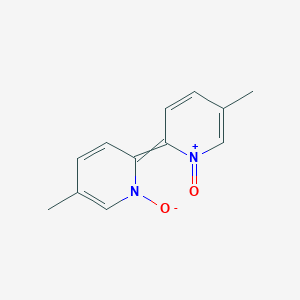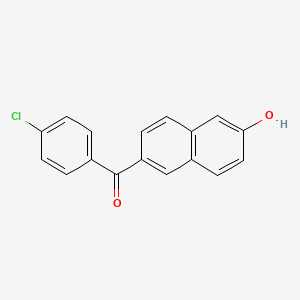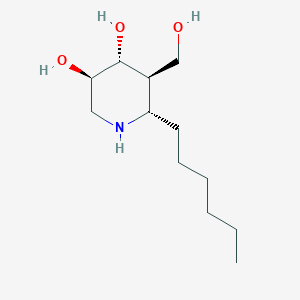![molecular formula C13H13NS B12548848 N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline CAS No. 674774-59-5](/img/structure/B12548848.png)
N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline is an organic compound that features a thiophene ring and an aniline moiety connected via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline typically involves the following steps:
Formation of the Ethenyl Bridge: This can be achieved through a Heck reaction, where a thiophene derivative is coupled with a halogenated aniline in the presence of a palladium catalyst and a base.
Methylation: The aniline nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl bridge can be reduced to an ethyl bridge using hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-Methyl-4-[2-(thiophen-2-yl)ethyl]aniline.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline depends on its application:
In Organic Electronics: It acts as a charge carrier, facilitating the movement of electrons or holes through the material.
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[2-(thiophen-2-yl)ethenyl]aniline
- 2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile
- N-Methyl-4-[2-(4-quinolinyl)vinyl]aniline
Uniqueness
N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline is unique due to its specific combination of a thiophene ring and an aniline moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics and functional group compatibility.
Properties
CAS No. |
674774-59-5 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
N-methyl-4-(2-thiophen-2-ylethenyl)aniline |
InChI |
InChI=1S/C13H13NS/c1-14-12-7-4-11(5-8-12)6-9-13-3-2-10-15-13/h2-10,14H,1H3 |
InChI Key |
KMWPHFRKULIOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


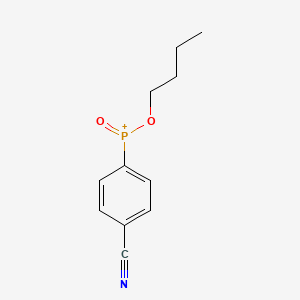
![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
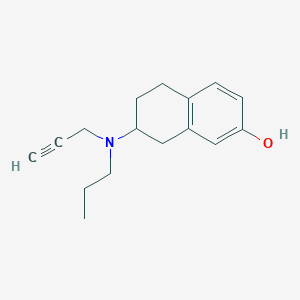
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
